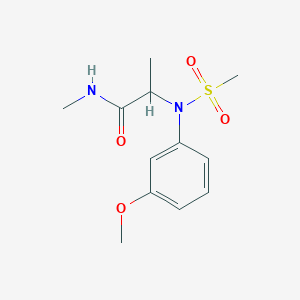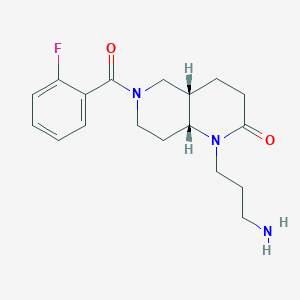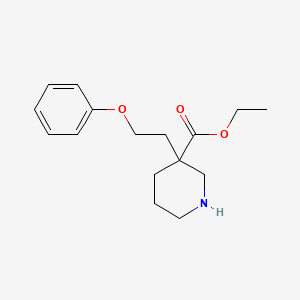![molecular formula C25H19NO4 B5493688 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5493688.png)
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as BQP, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BQP belongs to the class of pyranoquinoline compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are known to contribute to cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to inhibit the production of inflammatory cytokines and chemokines, which are known to contribute to the development of inflammatory disorders such as rheumatoid arthritis and cardiovascular diseases. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to scavenge free radicals and inhibit the production of ROS, which are known to contribute to cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is its relatively simple synthesis method, which makes it a potential candidate for large-scale production. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to possess potent anticancer activity against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, the low yield of the synthesis reaction and the limited understanding of the mechanism of action of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione are significant limitations for lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One of the most promising areas of research is the development of new cancer therapies based on 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. Further studies are needed to understand the mechanism of action of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione and its potential applications in the treatment of various types of cancer. Another area of research is the development of new anti-inflammatory and antioxidant therapies based on 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. Further studies are needed to explore the potential applications of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione in the treatment of inflammatory disorders such as rheumatoid arthritis and cardiovascular diseases. Finally, further optimization of the synthesis method of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is required to improve the efficiency of the reaction and increase the yield of the product.
Synthesemethoden
The synthesis of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves the reaction of 4-hydroxy-2-methylquinoline-3-carboxaldehyde with 4-(benzyloxy)aniline in the presence of a catalyst. The resulting intermediate is then subjected to a cyclization reaction to obtain the final product. The synthesis of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is relatively simple and can be achieved through a one-pot reaction. However, the yield of the product is relatively low, and further optimization of the reaction conditions is required to improve the efficiency of the synthesis.
Wissenschaftliche Forschungsanwendungen
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-(4-phenylmethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c27-22-14-20(23-24(30-22)19-8-4-5-9-21(19)26-25(23)28)17-10-12-18(13-11-17)29-15-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZNISKXWBWGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5493606.png)
![3-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5493609.png)
![1-(4-fluorobenzyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5493629.png)
![2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5493637.png)

![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)


![N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5493671.png)
![4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5493672.png)
![(3aR*,6aS*)-2-allyl-5-[(3-methylphenoxy)acetyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5493674.png)

![methyl 4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]benzoate](/img/structure/B5493684.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493687.png)